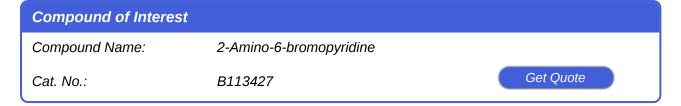


2-Amino-6-bromopyridine CAS number and properties

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An In-depth Technical Guide to 2-Amino-6-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromopyridine is a disubstituted pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring both an amino group and a bromine atom on the pyridine ring, makes it a versatile intermediate for creating a wide range of complex molecules.[2][3] This compound is particularly valuable in the pharmaceutical and agrochemical industries, where it is utilized in the development of novel bioactive compounds, including anti-HIV agents, anti-inflammatory agents, and herbicides.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Properties and Identification

2-Amino-6-bromopyridine is commercially available as a solid, typically in powder or crystalline form, with a color ranging from off-white to light brown.[2][4]

Table 1: Chemical and Physical Properties of **2-Amino-6-bromopyridine**



Property	Value	Citations
CAS Number	19798-81-3	[1][2][5]
Molecular Formula	C5H5BrN2	[2][5][6]
Molecular Weight	173.01 g/mol	[2][5][6][7]
Appearance	Off-white to yellowish solid; White to light brown powder/crystal.	[2][4][6][8]
Melting Point	88-91 °C	[1][2][5]
Solubility	Slightly soluble in water. Soluble in polar organic solvents (e.g., DMF). Poor solubility in less polar solvents (e.g., chloroform).	[1][9]
Purity	Commonly available at ≥98%	[2][4][5]
Storage Temperature	0-8 °C	[2]

Table 2: Spectroscopic Data Identifiers

Spectroscopic Data	Availability	Citations
¹H NMR	Available	[10]
¹³ C NMR	Available	[10][11]
IR Spectrum	Available	[4][10]
Mass Spectrum	Available	[10]

Applications in Research and Development

The strategic positioning of the amino and bromo substituents allows **2-Amino-6-bromopyridine** to undergo a variety of chemical transformations, making it a valuable precursor for complex heterocyclic systems.[3]



- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of a wide range of pharmaceuticals.[2] It has been employed in the creation of anti-HIV agents, β-amyloid inhibitors for potential Alzheimer's disease treatment, and compounds targeting neurological disorders, cancer, and inflammation.[1][2][9]
- Agrochemical Development: In the agrochemical sector, it serves as a foundational molecule for designing effective herbicides and pesticides, contributing to crop protection.[2][3]
- Organic Synthesis: The compound is widely used as a building block for nitrogen-containing bicyclic and polycyclic compounds.[1] It readily participates in palladium-catalyzed crosscoupling reactions (such as Suzuki, Heck, and Sonogashira), nucleophilic aromatic substitutions, and other functional group interconversions.[3]

Experimental Protocols: Synthesis

One common method for the preparation of **2-Amino-6-bromopyridine** is through the Hofmann degradation of 6-bromo-2-pyridinecarboxamide.[12]

Protocol: Synthesis via Hofmann Degradation

This method involves the reaction of 6-bromo-2-pyridinecarboxamide with sodium hypobromite, which is prepared in situ from bromine and a sodium hydroxide solution.[12]

Materials:

- 6-bromo-2-pyridinecarboxamide
- Sodium hydroxide (NaOH)
- Liquid bromine (Br₂)
- Dichloromethane (or other suitable organic solvent)
- Petroleum ether
- Water

Procedure:



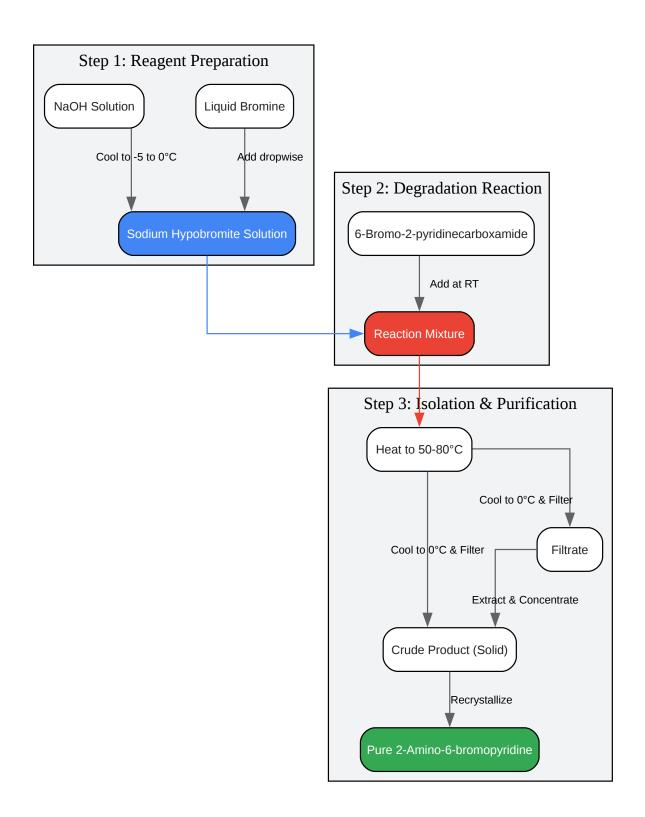
- Prepare a 2.0-4.0 mol/L solution of sodium hydroxide in water and cool it to between -5 °C and 0 °C in an ice-salt bath.
- Slowly add liquid bromine dropwise to the cold lye solution. Stir the mixture for approximately 1 hour to generate the sodium hypobromite solution.[12] The molar ratio of the starting amide to NaOH should be 1:4-8, and to bromine, 1:1-2.[12]
- At room temperature, add 6-bromo-2-pyridinecarboxamide to the sodium hypobromite solution in portions until it is completely dissolved.[12]
- Heat the reaction mixture to 50-80 °C (optimally 60-70 °C) and maintain this temperature for 0.5-2 hours.[12]
- Cool the mixture down to 0 °C to precipitate the crude product.
- Filter the mixture to collect the solid crude product.
- Extract the filtrate with an organic solvent like dichloromethane. Combine the organic extracts and remove the solvent under reduced pressure to obtain more crude product.[12]
- Combine all crude product and recrystallize from petroleum ether. Dry the purified product to obtain **2-amino-6-bromopyridine** as a white solid.[12]

This one-step reaction provides a relatively simple process with reported yields of approximately 50-55%.[12]

Reaction Workflow Diagram

The synthesis of **2-Amino-6-bromopyridine** via Hofmann degradation can be visualized as a multi-step, one-pot process.





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Caption: Workflow for the synthesis of **2-Amino-6-bromopyridine**.



Safety and Handling

2-Amino-6-bromopyridine is classified as a warning-level hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water),
 P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), chemical safety goggles, and gloves when handling this compound.
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13] It is classified under storage class 11 for combustible solids.

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